molecular formula C23H32O6 B14232315 Benzoic acid;3-ethylheptane-3,5-diol CAS No. 379689-16-4

Benzoic acid;3-ethylheptane-3,5-diol

Cat. No.: B14232315
CAS No.: 379689-16-4
M. Wt: 404.5 g/mol
InChI Key: WXVSFPIOUQMOIL-UHFFFAOYSA-N
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Description

Benzoic acid;3-ethylheptane-3,5-diol is an organic compound that combines the properties of benzoic acid and a branched diol. Benzoic acid is a simple aromatic carboxylic acid, while 3-ethylheptane-3,5-diol is a branched diol with two hydroxyl groups. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;3-ethylheptane-3,5-diol typically involves the esterification of benzoic acid with 3-ethylheptane-3,5-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;3-ethylheptane-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the diol can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.

    Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of nitrobenzoic acid, bromobenzoic acid, and sulfonated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;3-ethylheptane-3,5-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.

    Industry: Used in the production of polymers, resins, and plasticizers due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of benzoic acid;3-ethylheptane-3,5-diol involves its interaction with various molecular targets and pathways. The carboxylic acid group in benzoic acid can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxyl groups in the diol can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    3-ethylheptane-3,5-diol: A branched diol with two hydroxyl groups, used in the synthesis of various organic compounds.

    Benzyl alcohol: A simple aromatic alcohol derived from the reduction of benzoic acid.

Uniqueness

Benzoic acid;3-ethylheptane-3,5-diol is unique due to its combination of aromatic carboxylic acid and branched diol properties. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various industrial and research applications.

Properties

CAS No.

379689-16-4

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

benzoic acid;3-ethylheptane-3,5-diol

InChI

InChI=1S/C9H20O2.2C7H6O2/c1-4-8(10)7-9(11,5-2)6-3;2*8-7(9)6-4-2-1-3-5-6/h8,10-11H,4-7H2,1-3H3;2*1-5H,(H,8,9)

InChI Key

WXVSFPIOUQMOIL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(CC)(CC)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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